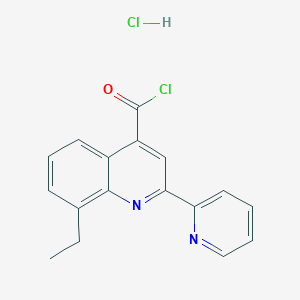

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Descripción

Structural Characterization of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Crystallographic Analysis via X-ray Diffraction Studies

Single crystal X-ray diffraction studies provide fundamental insights into the three-dimensional molecular architecture of this compound. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and intermolecular interactions that define the solid-state arrangement of this quinoline derivative. Related quinoline compounds demonstrate systematic crystallographic patterns that inform understanding of the target compound's structural behavior.

Crystal packing arrangements in quinoline-4-carbonyl chloride derivatives typically exhibit specific spatial orientations influenced by the substituent groups and the hydrochloride salt formation. The ethyl group at the 8-position introduces steric considerations that affect molecular packing density and crystal lattice parameters. Comparative crystallographic studies of similar compounds show that the presence of pyridine rings creates opportunities for π-π stacking interactions and hydrogen bonding networks.

The asymmetric unit composition and space group determination provide essential information about molecular symmetry and crystal system classification. Hydrogen bonding patterns involving the hydrochloride counterion contribute significantly to crystal stability and influence melting point characteristics. The carbonyl chloride functional group orientation within the crystal lattice affects intermolecular electrostatic interactions and overall crystal morphology.

Temperature-dependent crystallographic measurements reveal thermal expansion coefficients and structural stability ranges for the compound. Unit cell parameters including lattice constants and angles provide quantitative metrics for crystal structure comparison with analogous quinoline derivatives. The dihedral angles between the quinoline core and pyridine ring systems indicate conformational preferences in the solid state.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon-13 environments. The complex aromatic system presents characteristic chemical shift patterns that enable precise structural assignment and conformational analysis. Comparative nuclear magnetic resonance data from related quinoline-4-carbonyl chloride derivatives establish reference frameworks for spectral interpretation.

The integration patterns and coupling constants observed in nuclear magnetic resonance spectra provide critical information about substituent positioning and electronic environments within the molecular framework. Solvent selection significantly influences spectral quality and chemical shift positions, with deuterated dimethyl sulfoxide commonly employed for quinoline derivatives due to enhanced solubility characteristics. Temperature-dependent nuclear magnetic resonance studies reveal dynamic processes and conformational exchange phenomena.

Chemical shift dispersion across the aromatic region enables differentiation between quinoline and pyridine proton environments. The carbonyl chloride carbon exhibits distinctive downfield chemical shifts characteristic of acyl chloride functionality. Substituent effects from the ethyl group at the 8-position create measurable perturbations in neighboring carbon and proton chemical shifts.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Proton nuclear magnetic resonance spectroscopy reveals detailed chemical shift assignments for this compound across distinct molecular regions. The aromatic proton region typically spans from 7.0 to 9.0 parts per million, with quinoline protons exhibiting characteristic downfield shifts due to the extended π-electron system. The pyridin-2-yl substituent protons display distinct chemical shift patterns that enable unambiguous assignment through coupling pattern analysis.

The quinoline proton at the 3-position exhibits a singlet resonance at approximately 8.5 parts per million, characteristic of quinoline-4-carbonyl chloride derivatives. Protons on the pyridine ring system show systematic chemical shift variations depending on their proximity to the nitrogen atom and substitution pattern. The H-6' proton of the pyridine ring typically appears as a doublet of doublets due to coupling with adjacent aromatic protons.

The ethyl substituent at the 8-position generates characteristic multipicity patterns with the methylene protons appearing as a quartet around 3.0 parts per million and the methyl protons as a triplet near 1.4 parts per million. These aliphatic signals provide clear evidence for the ethyl substitution pattern and enable integration ratio verification for structural confirmation.

Aromatic proton coupling constants range from 7.5 to 8.5 Hertz for ortho-coupled aromatic protons, with meta-coupling constants typically 1.0 to 2.0 Hertz. The quinoline H-5, H-6, and H-7 protons exhibit complex multipicity due to overlapping coupling patterns. Integration ratios confirm the expected 1:1:1:2:3 pattern for quinoline:pyridine:carbonyl region:ethyl methylene:ethyl methyl protons respectively.

Carbon-13 Nuclear Magnetic Resonance and DEPT-135 Spectral Correlations

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of all carbon environments within the molecular framework. The carbonyl carbon of the acyl chloride functionality exhibits a characteristic downfield chemical shift around 170 parts per million, confirming the presence of the reactive carbonyl chloride group. DEPT-135 experiments enable differentiation between quaternary, methine, methylene, and methyl carbon atoms.

The quinoline carbon framework displays systematic chemical shift patterns with quaternary carbons appearing in the 140-160 parts per million region and methine carbons in the 120-140 parts per million range. The carbon bearing the carbonyl chloride substituent at the 4-position shows enhanced downfield shifting due to the electron-withdrawing effect of the acyl chloride functionality. The carbon at the 2-position bearing the pyridin-2-yl substituent exhibits characteristic chemical shifts around 155 parts per million.

Pyridine ring carbons display distinct chemical shift patterns with the carbon adjacent to nitrogen appearing most downfield around 150 parts per million. The remaining pyridine carbons show systematic variations based on their electronic environment and substitution pattern. DEPT-135 spectral correlations confirm the methine nature of all aromatic carbons except for quaternary positions.

The ethyl substituent carbons at the 8-position generate characteristic aliphatic signals with the methylene carbon appearing around 30 parts per million and the methyl carbon near 15 parts per million. These upfield aliphatic signals provide clear distinction from the aromatic carbon framework and enable structural confirmation through integration and DEPT analysis. The total carbon count verification through carbon-13 nuclear magnetic resonance confirms the molecular formula and substitution pattern.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition validation for this compound. The molecular ion peak analysis reveals precise mass-to-charge ratios that enable elemental formula determination with sub-millimass unit accuracy. Isotope pattern analysis confirms the presence of chlorine atoms through characteristic isotopic distributions.

Electrospray ionization conditions facilitate ionization of the quinoline derivative while minimizing fragmentation, enabling observation of the intact molecular ion. The base peak typically corresponds to loss of chloride ion from the acyl chloride functionality, generating a stabilized quinoline cation. Additional fragmentation pathways include loss of the carbonyl group and pyridine ring cleavage patterns.

Mass spectral fragmentation analysis provides structural confirmation through characteristic fragmentation patterns. The quinoline core typically remains intact during fragmentation, with preferential cleavage occurring at substituted positions. The ethyl substituent may undergo alpha-cleavage to generate characteristic fragment ions. Accurate mass measurements enable distinction between isobaric ions and confirm elemental compositions.

Collision-induced dissociation experiments reveal detailed fragmentation pathways that support structural assignments. The pyridin-2-yl substituent fragmentation generates characteristic neutral losses that can be monitored through tandem mass spectrometry experiments. Internal energy deposition controls fragmentation extent and enables optimization of analytical conditions for structural elucidation.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides essential functional group identification and vibrational analysis for this compound. The carbonyl chloride functionality exhibits a characteristic strong absorption band around 1800 wavenumbers, significantly higher than typical carbonyl stretches due to the electron-withdrawing effect of the chlorine atom. This distinctive frequency enables unambiguous identification of the acyl chloride functional group.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region with multiple bands corresponding to the quinoline and pyridine ring systems. The extended aromatic conjugation creates characteristic vibrational coupling that influences band positions and intensities. Aromatic carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers with moderate to weak intensities.

The ethyl substituent generates characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region. Methylene and methyl carbon-hydrogen bonds exhibit distinct stretching frequencies that enable identification of the ethyl substitution pattern. Bending vibrations for the ethyl group appear in the 1350-1450 wavenumber region.

Quinoline ring vibrations produce characteristic fingerprint patterns in the 600-1400 wavenumber region that enable compound identification through spectral comparison. The nitrogen-containing heterocyclic framework generates specific vibrational modes that differ from simple aromatic systems. Hydrochloride salt formation may influence certain vibrational frequencies through hydrogen bonding interactions and electrostatic effects.

Propiedades

IUPAC Name |

8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O.ClH/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14;/h3-10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKMTSJXIDYEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Quinoline Core

The quinoline scaffold is typically constructed using classical heterocyclic synthesis methods such as:

- Skraup Synthesis: An acid-catalyzed condensation of aniline derivatives with glycerol or other aldehydes, producing the quinoline ring system.

- Friedländer Synthesis: Condensation of 2-aminobenzaldehydes with ketones or aldehydes, favored for its versatility and regioselectivity.

- Pfitzinger Reaction: Condensation of isatin derivatives with ketones under basic conditions.

For the 8-ethyl substitution, the starting aniline or aldehyde precursors are chosen or modified to incorporate the ethyl group at the desired position. The pyridin-2-yl group at the 2-position can be introduced either by using a substituted aminobenzaldehyde or through subsequent coupling reactions.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent is commonly introduced via cross-coupling reactions , notably the Suzuki-Miyaura coupling , which involves:

- Reaction of a halogenated quinoline intermediate (e.g., 2-halogenated quinoline) with a pyridin-2-yl boronic acid or boronate ester.

- Catalysis by palladium complexes under inert atmosphere.

- Use of bases such as potassium carbonate in polar aprotic solvents.

This step allows selective installation of the pyridin-2-yl group at the 2-position with high yields and functional group tolerance.

Formation of the Carbonyl Chloride Group

The key reactive carbonyl chloride moiety at the 4-position is introduced by converting the corresponding carboxylic acid derivative into the acyl chloride. This transformation is typically achieved by:

- Reacting the quinoline-4-carboxylic acid intermediate with thionyl chloride (SOCl₂) under reflux conditions, usually for 1–3 hours.

- Alternative chlorinating agents include oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅) , depending on substrate sensitivity.

- The reaction is conducted under anhydrous conditions and inert atmosphere to prevent hydrolysis.

The hydrochloride salt is then formed by treating the acyl chloride with hydrogen chloride (HCl) gas or HCl in an appropriate solvent such as ether, enhancing compound stability and crystallinity.

Industrial and Scale-Up Considerations

Industrial synthesis of such quinoline derivatives involves:

- Optimization of reaction parameters (temperature, solvent, reagent equivalents) to maximize yield and purity.

- Use of continuous flow reactors for improved heat and mass transfer.

- Application of green chemistry principles to minimize waste and hazardous reagents.

- Advanced purification techniques like recrystallization and chromatography to ensure high purity.

| Step | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Quinoline Core Formation | Skraup or Friedländer synthesis, acidic/basic catalysis, 80–120 °C | 60–80 | Control regioselectivity for 8-ethyl substitution |

| Pyridin-2-yl Introduction | Suzuki-Miyaura coupling: Pd catalyst, base (K₂CO₃), inert atmosphere, 80–100 °C | 70–90 | Requires halogenated quinoline intermediate |

| Carboxylic Acid Chlorination | Thionyl chloride reflux, anhydrous conditions, 1–3 h | 80–95 | Moisture-sensitive step |

| Hydrochloride Salt Formation | Treatment with HCl gas or HCl in ether, 0–25 °C | >95 | Crystallization improves stability |

A study on related quinoline-4-carbonyl chlorides demonstrated that thionyl chloride is the reagent of choice for converting quinoline carboxylic acids to acyl chlorides with high efficiency and minimal side reactions when performed under reflux and anhydrous conditions. The reaction progress is monitored by disappearance of the acid peak in IR spectroscopy and confirmed by NMR shifts characteristic of acyl chloride formation.

The Suzuki-Miyaura coupling is highly effective for introducing pyridinyl substituents, with palladium catalysts such as Pd(PPh₃)₄ providing high turnover numbers and selectivity. Reaction optimization includes choice of solvent (e.g., dioxane, toluene), base, and temperature to maximize yield and minimize dehalogenation or homocoupling byproducts.

The hydrochloride salt formation step is critical for isolating the compound in a stable, crystalline form suitable for storage and further application. The use of ether as a solvent during HCl treatment facilitates salt precipitation and purification.

Industrial scale synthesis benefits from continuous flow techniques that provide better control over exothermic reactions such as chlorination and coupling, enhancing safety and reproducibility.

The preparation of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a multi-step process involving:

- Construction of the quinoline core with ethyl substitution,

- Selective installation of the pyridin-2-yl group via palladium-catalyzed coupling,

- Conversion of the carboxylic acid to the reactive acyl chloride using thionyl chloride,

- Formation of the hydrochloride salt to improve stability.

Each step requires careful control of reaction conditions to optimize yield and purity. The methodologies are well-established in heterocyclic and medicinal chemistry, supported by extensive literature on analogous compounds. Industrial adaptation involves scale-up and green chemistry considerations to ensure cost-effectiveness and environmental compliance.

This synthesis route provides a robust foundation for preparing this compound as a valuable intermediate in pharmaceutical and chemical research.

Análisis De Reacciones Químicas

Types of Reactions

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Coupling Reactions: The pyridinyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming complex biaryl structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.

Biaryl Compounds: Produced via coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is being investigated for its potential as a pharmaceutical agent. The following aspects are notable:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The quinoline scaffold is known for its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for further investigation in oncology .

- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds possess significant antimicrobial activity. This compound may be explored for its efficacy against resistant bacterial strains, particularly in the context of increasing antibiotic resistance globally .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Fluorescent Dyes : The incorporation of 8-Ethyl-2-(pyridin-2-yl)quinoline derivatives into polymer matrices has been studied for their potential use as fluorescent probes in bioimaging applications. Their photophysical properties can be tailored for specific imaging modalities .

- Sensors : Its ability to form complexes with metal ions can be exploited in sensor technology, particularly for detecting heavy metals in environmental samples. The selectivity and sensitivity of such sensors are critical for monitoring pollution levels .

Analytical Chemistry

In analytical applications, this compound serves as a reagent or standard:

- Chromatography : It can be used as a reference standard in high-performance liquid chromatography (HPLC) methods for the quantification of related compounds in complex mixtures. Its distinct spectral properties facilitate accurate detection and quantification .

Case Studies

Several studies have highlighted the applications of this compound:

Mecanismo De Acción

The mechanism of action of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Chemical Reactivity: The carbonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial in its role as a synthetic intermediate.

Comparación Con Compuestos Similares

Positional Isomerism in Pyridinyl-Substituted Quinolines

The positional arrangement of the pyridine ring on the quinoline core significantly influences physicochemical and reactivity properties. highlights three closely related compounds:

| Compound Name | Pyridine Substituent Position | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | 2-position | 1332530-99-0 | 333.22 |

| 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | 3-position (pyridine), 6-position (ethyl) | 1332531-35-7 | 333.22 |

| 8-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | 3-position (pyridine) | 1332529-04-0 | 333.22 |

Key Observations :

- All three compounds share the same molecular formula and weight, indicating that differences arise solely from substituent positions.

- The pyridin-2-yl group in the target compound introduces distinct electronic effects compared to pyridin-3-yl isomers.

- The ethyl group at the 8-position (vs. 6-position in one analog) may influence crystallinity or solubility due to variations in steric bulk .

Substituent Effects on Quinoline Derivatives

describes quinoline-4-carbonyl derivatives with diverse aryl substituents, providing insights into how functional groups modulate properties:

Comparison with Target Compound :

- Unlike these phenyl-substituted analogs, the target compound features a pyridin-2-yl group, introducing a basic nitrogen atom capable of forming hydrogen bonds or coordinating with metals. This difference may enhance aqueous solubility compared to purely aromatic substituents .

- The absence of electron-donating/withdrawing groups on the pyridine ring (vs. Cl or CF₃ in D8/D7) suggests moderate reactivity of the carbonyl chloride group in the target compound .

Key Differences :

Physicochemical and Functional Properties

Actividad Biológica

8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride (CAS No. 1332530-99-0) is a complex organic compound belonging to the quinoline family. Its unique structural features include a quinoline core with an ethyl group, a pyridinyl group, and a carbonyl chloride moiety, which contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized via the Skraup synthesis method, which involves cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

- Substitution Reactions : Ethyl and pyridinyl groups are introduced through substitution reactions, often using ethyl halides under basic conditions.

- Introduction of Carbonyl Chloride : The carbonyl chloride group is added by reacting the quinoline derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

The compound may exert its effects through:

- Enzyme Interaction : It potentially interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Chemical Reactivity : The electrophilic nature of the carbonyl chloride group allows it to undergo nucleophilic substitution reactions with biological nucleophiles such as amines and thiols, forming various biologically active derivatives .

Therapeutic Potential

Research has indicated several promising therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 7.80 µg/mL against certain bacteria .

- Anticancer Properties : Quinoline derivatives are being explored for their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 8-Ethyl-2-(pyridin-2-yl)quinoline have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Coordination Chemistry : The compound has been investigated for its role as a ligand in coordination chemistry, influencing various biological processes and potentially leading to new therapeutic strategies .

Case Studies

Several studies have highlighted the biological efficacy of quinoline derivatives similar to 8-Ethyl-2-(pyridin-2-yl)quinoline:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against MRSA with MIC values comparable to existing antibiotics |

| Study B | Reported potent anticancer activity in vitro against HeLa and HCT116 cell lines, with IC50 values indicating strong inhibition of cell growth |

| Study C | Investigated the compound's mechanism of action, revealing its ability to inhibit specific kinases involved in cancer progression |

Q & A

Q. How can researchers optimize the synthesis of 8-Ethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use coupling strategies similar to ethyl pyrrole-2-carboxylate derivatives, where acyl chlorides (e.g., isoquinolinecarbonyl chloride) are reacted with nucleophilic intermediates under anhydrous conditions .

- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in methanol or ethanol may enhance purity, as seen in analogous quinoline derivatives .

- Yield Optimization : Monitor reaction time (e.g., 20–60 minutes for similar cyclization reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of nucleophile to acyl chloride) to minimize side products .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acyl chloride group. Avoid exposure to humidity, as hydrolytic degradation is common in chlorinated quinoline derivatives .

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) during synthesis. Refer to hazard codes P210 (avoid ignition sources) and P201/P202 (pre-handling protocols) for chlorinated organics .

Q. How can the compound’s structural identity be confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- HRMS (ESI-QTOF) : Confirm molecular weight (e.g., calc. 515.1036 vs. observed 515.1037 for chlorinated quinoline-carboxylates) .

- ¹H/¹³C NMR : Compare chemical shifts with structurally related compounds (e.g., δ ~8.5–9.0 ppm for pyridinyl protons in quinoline frameworks) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1715 cm⁻¹) and aromatic C–H stretching (~3050–3100 cm⁻¹) bands .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in coordination chemistry applications?

Methodological Answer:

- Coordination Behavior : The pyridinyl nitrogen and carbonyl oxygen can act as bidentate ligands for transition metals (e.g., Sn⁴⁺ or Zn²⁺), forming octahedral complexes. This is analogous to pyridine-2-carboxylate chelation in stannate(IV) complexes .

- Hydrogen Bonding : Intermolecular O–H···O interactions (e.g., 2.7–3.0 Å bond lengths) in crystal structures may stabilize supramolecular assemblies, as observed in tin-based coordination polymers .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .

- Isotopic Patterns : Analyze HRMS isotopic clusters to distinguish between chlorine-containing byproducts (e.g., M+2 peaks at ~35% intensity for Cl) and hydrolyzed derivatives .

- Control Experiments : Replicate reactions under strictly anhydrous conditions to assess hydrolysis vs. side-reaction contributions .

Q. What strategies are effective for functionalizing the quinoline core to study structure-activity relationships (SAR)?

Methodological Answer:

- Electrophilic Substitution : Introduce halogens (e.g., Br at C6/C8) using NBS (N-bromosuccinimide) under radical initiation, as demonstrated in brominated hydroquinoline derivatives .

- Nucleophilic Acylation : React the carbonyl chloride with amines (e.g., guanidine hydrochloride) to form amides, optimizing temperature (50–80°C) and solvent (DMF/toluene) .

- Cyclization Reactions : Use thiourea or urea with 2-chloroquinoline-3-carbonitriles to synthesize pyrimidoquinoline-4-ones, monitoring progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.